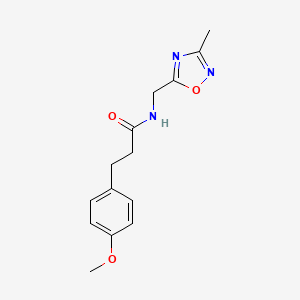

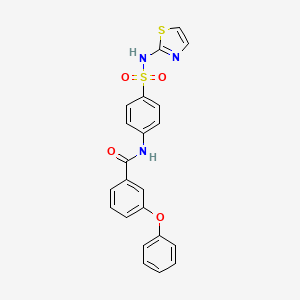

![molecular formula C11H10N2O B2382460 2,3-Dihydrofuro[3,2-b]quinolin-9-amine CAS No. 1379340-57-4](/img/structure/B2382460.png)

2,3-Dihydrofuro[3,2-b]quinolin-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is a chemical compound . Unfortunately, there is not much information available about this specific compound .

Molecular Structure Analysis

The molecular weight of “2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is 186.21 . The InChI code is 1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) .

Physical And Chemical Properties Analysis

“2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Properties

The quinoline scaffold, including furoquinolines, has garnered attention as potential anticancer agents. Furoquinoline derivatives have demonstrated promising results through various mechanisms, such as cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and modulation of nuclear receptor responsiveness . Researchers have explored their use against different types of cancer, making them valuable candidates for further investigation.

Antibacterial and Bacteriolytic Activities

Compounds containing a pyranoquinoline nucleus (a structural motif found in furoquinolines) have been employed for their bactericidal and bacteriolytic properties. These derivatives exhibit activity against bacterial pathogens, making them relevant in the fight against infectious diseases .

Acetylcholinesterase Inhibition

Furoquinolines have been investigated for their potential as acetylcholinesterase inhibitors. Modulating acetylcholine levels is crucial in conditions like Alzheimer’s disease, where cholinergic dysfunction occurs. These compounds may contribute to cognitive improvement and neuroprotection .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Furoquinolines have shown anti-inflammatory activity, making them interesting candidates for managing inflammatory conditions .

Antimalarial Properties

Malaria remains a global health concern. Some furoquinoline derivatives exhibit antimalarial effects, potentially disrupting the parasite’s life cycle or inhibiting its growth .

Calcium-Signaling Inhibition

Calcium signaling is essential for cellular processes. Furoquinolines have been explored for their ability to modulate calcium channels, which could impact various physiological functions .

Safety And Hazards

The safety information available indicates that “2,3-Dihydrofuro[3,2-b]quinolin-9-amine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2,3-dihydrofuro[3,2-b]quinolin-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZWGSWFCGKDCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C3=CC=CC=C3N=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrofuro[3,2-b]quinolin-9-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

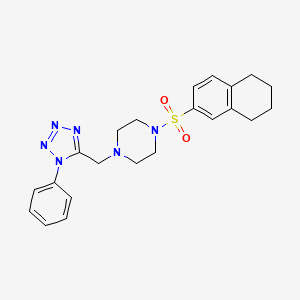

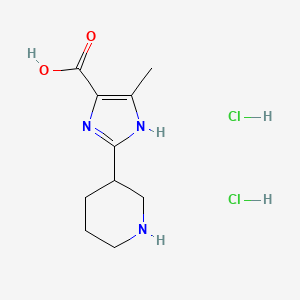

![(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2382378.png)

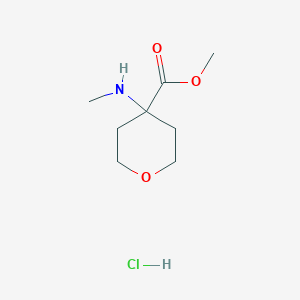

![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)

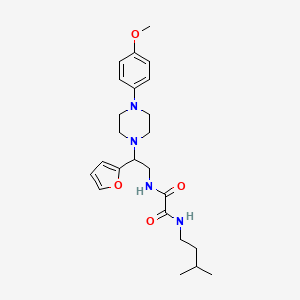

![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2382381.png)

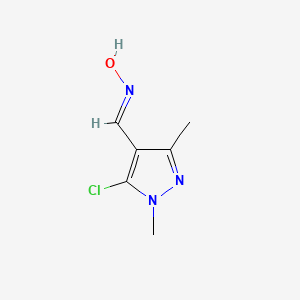

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)

![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)